molecular formula C10H9N3OS2 B12916760 Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Katalognummer: B12916760
Molekulargewicht: 251.3 g/mol
InChI-Schlüssel: KPNANVIZTWVPKF-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate, often involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and comply with green chemistry criteria . One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale multicomponent reactions. These methods are designed to be cost-effective and environmentally friendly, reducing the need for complex equipment and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C10H9N3OS2

Molekulargewicht

251.3 g/mol

IUPAC-Name

methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate

InChI

InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+

InChI-Schlüssel

KPNANVIZTWVPKF-OUKQBFOZSA-N

Isomerische SMILES

CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O

Kanonische SMILES

CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.